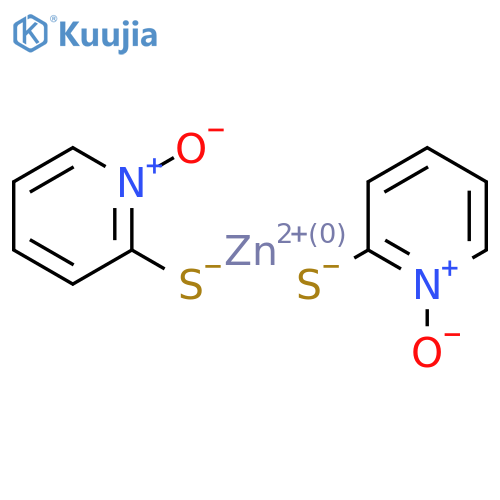Cas no 1698050-37-1 (Bis((1-oxidopyridin-2-yl)thio)zinc)
ビス((1-オキシドピリジン-2-イル)チオ)亜鉛は、有機金属化合物の一種であり、亜鉛を中心にピリジン系配位子が結合した構造を有する。この化合物は、高い熱安定性と優れた配位能力を示し、触媒や機能性材料の前駆体としての応用が期待される。特に、そのユニークな電子状態と分子構造により、有機合成反応や高分子材料の改質において効率的な性能を発揮する。また、均一な反応性と選択性を備えており、精密化学プロセスにおける利用価値が高い。

1698050-37-1 structure
商品名:Bis((1-oxidopyridin-2-yl)thio)zinc
CAS番号:1698050-37-1
MF:C10H8N2O2S2Zn
メガワット:317.721715927124
CID:5265883
Bis((1-oxidopyridin-2-yl)thio)zinc 化学的及び物理的性質
名前と識別子
-
- Zinc pyrithione
- Bis((1-oxidopyridin-2-yl)thio)zinc
- zinc;1-oxidopyridin-1-ium-2-thiolate
- Zinc Pyrithione Powder
- zinc bis(2-thioxopyridin-1(2H)-olate)
- Kopthione Powder
- Kopthione 50% fps
- Kopthione 40% FPS
- Zinc Pyrithione 40% FPD
- Zinc Pyrithione 48% suspension
- jm5b01461, Compound 171
- bis(1-oxidopyridin-2-ylthio)zinc
- BDBM429354
- Mercaptopyridine N-oxide zinc salt
- Tox21_111182
- Tox21_113399
- Tox21_202180
- Tox21_303205
-
- インチ: 1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,8H;/q;;+2/p-2
- InChIKey: OTPSWLRZXRHDNX-UHFFFAOYSA-L
- ほほえんだ: [Zn+2].[S-]C1C=CC=C[N+]=1[O-].[S-]C1C=CC=C[N+]=1[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 183
- トポロジー分子極性表面積: 52.9
Bis((1-oxidopyridin-2-yl)thio)zinc 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1149311-25g |
Bis((1-oxidopyridin-2-yl)thio)zinc |
1698050-37-1 | 98% | 25g |
$9.0 | 2023-09-03 |
Bis((1-oxidopyridin-2-yl)thio)zinc 関連文献
-
Robert A. Colvin,Barry Lai,William R. Holmes,Daewoo Lee Metallomics 2015 7 1111
-
Atreyee Mishra,Karrera Y. Djoko,Yi-Hsuan Lee,Rianne M. Lord,Grace Kaul,Abdul Akhir,Deepanshi Saxena,Sidharth Chopra,James W. Walton Org. Biomol. Chem. 2023 21 2539
-
3. A high sensitive fluorescence turn-on probe for imaging Zn2+ in aqueous solution and living cellsTing-Ting Zhang,Xin-Peng Chen,Jin-Ting Liu,Liang-Zhong Zhang,Jia-Ming Chu,Le Su,Bao-Xiang Zhao RSC Adv. 2014 4 16973
-
Anne M. Hessels,Kathryn M. Taylor,Maarten Merkx Metallomics 2016 8 211
-
Caren A. Doose,Johannes Ranke,Frauke Stock,Ulrike Bottin-Weber,Bernd Jastorff Green Chem. 2004 6 259
1698050-37-1 (Bis((1-oxidopyridin-2-yl)thio)zinc) 関連製品
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
